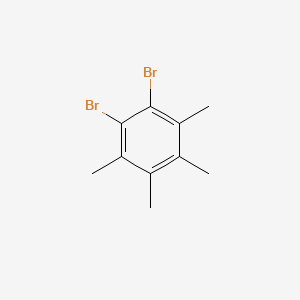

1,2-Dibromo-3,4,5,6-tetramethylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-3,4,5,6-tetramethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2/c1-5-6(2)8(4)10(12)9(11)7(5)3/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZJOZSIGSNYEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)Br)Br)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372915 | |

| Record name | 1,2-dibromo-3,4,5,6-tetramethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36321-73-0 | |

| Record name | 1,2-dibromo-3,4,5,6-tetramethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIBROMO-3,4,5,6-TETRAMETHYLBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dibromo-3,4,5,6-tetramethylbenzene

CAS Number: 36321-73-0

This technical guide provides a comprehensive overview of 1,2-Dibromo-3,4,5,6-tetramethylbenzene, a key aromatic building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and significant applications, with a focus on its role as a precursor in cross-coupling reactions to form complex molecular architectures.

Physicochemical and Spectroscopic Data

This compound is a colorless solid organic compound.[1] Its core structure consists of a fully substituted benzene ring with two adjacent bromine atoms and four methyl groups.[1] This substitution pattern imparts specific reactivity and steric properties to the molecule, making it a valuable intermediate in the synthesis of sterically hindered biaryl compounds.

A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| CAS Number | 36321-73-0 | [2][3] |

| Molecular Formula | C₁₀H₁₂Br₂ | [1] |

| Molecular Weight | 292.01 g/mol | [2] |

| Appearance | White to off-white solid, crystals, or powder | |

| Melting Point | 206.0-212.0 °C | [4] |

| Solubility | Insoluble in water (9.6E-4 g/L at 25°C) | |

| InChI Key | VEZJOZSIGSNYEB-UHFFFAOYSA-N | [2] |

Synthesis and Reactivity

While specific synthetic procedures for this compound are not extensively detailed in readily available literature, its structure suggests it can be synthesized from durene (1,2,4,5-tetramethylbenzene) through electrophilic bromination. The reactivity of this compound is primarily centered around the carbon-bromine bonds, which are susceptible to participation in various cross-coupling reactions.

The primary application of this compound is as a substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and polyaryl structures.[5]

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following section provides a detailed, generalized experimental protocol for the double Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid to synthesize a substituted p-terphenyl derivative. Such p-terphenyls are of interest due to their potential biological activities, including cytotoxic, antimicrobial, and antioxidant effects.[6]

Objective: To synthesize a 1,2-diaryl-3,4,5,6-tetramethylbenzene derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, THF/water)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

-

Brine solution

-

Round-bottom flask or Schlenk tube

-

Reflux condenser

-

Inert atmosphere (Argon or Nitrogen)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), the arylboronic acid (2.2-3.0 equivalents), and the base (4.0-6.0 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.01-0.05 equivalents) and the degassed solvent system.

-

Reaction: Heat the reaction mixture to a temperature between 80 °C and 110 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired p-terphenyl derivative.

-

Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations of Chemical Processes

To better illustrate the chemical transformations involving this compound, the following diagrams, generated using the DOT language, depict a key synthetic workflow and the underlying catalytic cycle.

References

- 1. Page loading... [guidechem.com]

- 2. This compound [stenutz.eu]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1,2-Dibromo-3,4,5,6-tetramethylbenzene

This technical guide provides a comprehensive overview of the core physical properties of 1,2-Dibromo-3,4,5,6-tetramethylbenzene, tailored for researchers, scientists, and professionals in drug development. The document details quantitative physical data, outlines general experimental protocols for their determination, and includes a visual representation of a common synthesis pathway.

Summary of Physical Properties

The key physical and chemical identifiers for this compound are summarized in the table below, offering a quick reference for laboratory and research applications.

| Property | Data |

| Molecular Formula | C₁₀H₁₂Br₂ |

| Molecular Weight | 292.01 g/mol [1] |

| Appearance | White crystals or crystalline powder[2] |

| Melting Point | 205 - 212 °C[1][2] |

| Boiling Point | Not available in reviewed literature |

| Solubility | Insoluble in water[3] |

| CAS Registry Number | 36321-73-0[1][2][3][4] |

Experimental Protocols for Property Determination

While specific experimental procedures for determining the physical properties of this compound are not extensively detailed in publicly available literature, standard analytical methods for solid aromatic compounds are applicable.

Melting Point Determination: The melting point of a solid organic compound is a crucial indicator of its purity and is typically determined using a digital melting point apparatus. A small, finely ground sample of the crystalline material is packed into a capillary tube and heated at a controlled rate. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded. The reported melting point for this compound is in the range of 205-212 °C[1][2].

Solubility Analysis: The solubility of a substance is qualitatively and quantitatively assessed by mixing it with various solvents. The designation of this compound as "insoluble in water" indicates that it does not form a homogeneous solution with water, a characteristic typical of non-polar aromatic hydrocarbons[3][5]. For quantitative analysis, techniques such as UV-Vis spectroscopy or gravimetric analysis after solvent evaporation can be employed for solvents in which it shows some solubility.

Purity Assay via Gas Chromatography (GC): The purity of volatile and thermally stable compounds like this compound is commonly assayed using Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID). A solution of the compound is injected into the instrument, where it is vaporized and carried by an inert gas through a capillary column. The separation of components is based on their differential partitioning between the mobile and stationary phases. The resulting chromatogram allows for the quantification of the main component and any impurities. A typical purity specification for this compound is ≥97.5% as determined by GC[2].

Synthesis and Reaction Workflow

This compound is commonly synthesized via the bromination of 1,2,4,5-tetramethylbenzene, also known as durene[6]. The logical workflow for this chemical transformation is illustrated in the diagram below.

Caption: A logical workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Molecular Structure of 1,2-Dibromo-3,4,5,6-tetramethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 1,2-Dibromo-3,4,5,6-tetramethylbenzene. Due to the limited availability of specific experimental data in publicly accessible literature, this document combines established chemical principles with available data on analogous compounds to present a thorough understanding of its structural and spectroscopic properties. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's molecular characteristics.

Introduction

This compound, also known as dibromoprehnitene or dibromo-vic-tetramethylbenzene, is a halogenated aromatic hydrocarbon.[1] Its structure, featuring a fully substituted benzene ring, gives rise to unique steric and electronic properties that are of interest in synthetic organic chemistry and materials science. This document outlines its molecular structure, available physicochemical data, and expected spectroscopic characteristics.

Molecular Structure and Properties

The molecular structure of this compound consists of a central benzene ring substituted with two adjacent bromine atoms and four consecutive methyl groups.

Physicochemical Data

A summary of the key identifiers and physical properties for this compound is provided in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | dibromoprehnitene, dibromo-vic-tetramethylbenzene | [1] |

| CAS Number | 36321-73-0 | [2] |

| Molecular Formula | C₁₀H₁₂Br₂ | [2] |

| Molecular Weight | 292.01 g/mol | [1] |

| Appearance | White crystals or powder | [2] |

| Melting Point | 206.0-212.0 °C | [2] |

| SMILES | CC1=C(C)C(C)=C(Br)C(Br)=C1C | [2] |

| InChI Key | VEZJOZSIGSNYEB-UHFFFAOYSA-N | [1][2] |

Molecular Geometry

As of the date of this publication, a crystallographic structure for this compound has not been reported in publicly available databases. Therefore, precise experimental data on bond lengths, bond angles, and dihedral angles are not available. However, based on the principles of VSEPR theory and data from similar substituted benzenes, the following can be inferred:

-

The benzene ring is expected to be nearly planar.

-

The C-C bond lengths within the aromatic ring will be intermediate between single and double bonds, typically around 1.39-1.40 Å.

-

The C-Br bond lengths are anticipated to be in the range of 1.85-1.90 Å.

-

The C-C bonds of the methyl groups will be typical for sp³-sp² single bonds, approximately 1.51 Å.

-

Due to steric hindrance between the adjacent bromine atoms and the methyl groups at positions 3 and 6, some out-of-plane distortion of the substituents is likely. This steric strain may also lead to slight elongation of the C1-C2 and C3-C4, C4-C5, C5-C6 bonds.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. The following sections describe the expected spectroscopic features based on the known structure and general principles of spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple due to the molecule's symmetry.

-

Methyl Protons: Two distinct signals for the four methyl groups are anticipated. The methyl groups at positions 4 and 5 are chemically equivalent, as are the methyl groups at positions 3 and 6. This would result in two singlets, each integrating to 6 protons. The chemical shifts would likely appear in the range of δ 2.2-2.6 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reflect the symmetry of the molecule.

-

Aromatic Carbons: Three signals are expected for the six carbons of the benzene ring. One signal for the bromine-substituted carbons (C1 and C2), one for the methyl-substituted carbons at the 3 and 6 positions, and one for the methyl-substituted carbons at the 4 and 5 positions. These would typically appear in the δ 120-140 ppm region.

-

Methyl Carbons: Two signals for the four methyl carbons are expected, corresponding to the two non-equivalent sets of methyl groups. These would be found in the upfield region, likely between δ 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for a substituted benzene ring and C-H bonds.

-

C-H Stretching: Absorptions from the methyl C-H bonds are expected in the 2850-3000 cm⁻¹ region.[3]

-

Aromatic C=C Stretching: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ range, characteristic of the aromatic ring.[4]

-

C-Br Stretching: A strong absorption corresponding to the C-Br bond is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Mass Spectrometry

The mass spectrum will provide information on the molecular weight and fragmentation pattern.

-

Molecular Ion Peak: The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern for a compound containing two bromine atoms. There will be three peaks at m/z 290 (for ⁷⁹Br⁷⁹Br), 292 (for ⁷⁹Br⁸¹Br), and 294 (for ⁸¹Br⁸¹Br) with a relative intensity ratio of approximately 1:2:1.[5]

-

Fragmentation: Common fragmentation pathways would involve the loss of a bromine atom ([M-Br]⁺), a methyl group ([M-CH₃]⁺), or HBr ([M-HBr]⁺).

Synthesis

General Experimental Protocol (Hypothetical)

Reaction: Electrophilic Aromatic Bromination of 1,2,3,4-Tetramethylbenzene.

Reagents:

-

1,2,3,4-Tetramethylbenzene (Prehnitene)[6]

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or iron filings as a catalyst

-

A suitable inert solvent (e.g., dichloromethane or carbon tetrachloride)

Procedure:

-

1,2,3,4-Tetramethylbenzene is dissolved in the inert solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

A catalytic amount of FeBr₃ or iron filings is added to the flask.

-

The flask is cooled in an ice bath to control the reaction temperature.

-

A solution of bromine in the same solvent is added dropwise to the stirred mixture. The reaction is exothermic and should be monitored carefully.

-

After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC).

-

The reaction is quenched by the addition of an aqueous solution of a reducing agent (e.g., sodium bisulfite) to consume excess bromine.

-

The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO₄).

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.

Visualization of Molecular Structure

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Conclusion

This compound is a polysubstituted aromatic compound with potential applications in various fields of chemical research. While detailed experimental data on its molecular geometry and spectroscopic characteristics are currently scarce in the public domain, this guide provides a robust theoretical framework for understanding its structure and properties. Further experimental investigation is warranted to fully elucidate the precise structural parameters and spectroscopic profile of this molecule.

References

- 1. This compound [stenutz.eu]

- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. researchgate.net [researchgate.net]

- 6. Prehnitene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 1,2-Dibromo-3,4,5,6-tetramethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1,2-dibromo-3,4,5,6-tetramethylbenzene, a substituted aromatic compound with potential applications in various fields of chemical research and development. The document details the primary synthesis pathway, including a step-by-step experimental protocol, and presents relevant quantitative data.

Synthesis Pathway

The principal route for the synthesis of this compound involves the electrophilic bromination of 1,2,3,4-tetramethylbenzene, also known as prehnitene. This reaction introduces two bromine atoms onto the aromatic ring at the vacant 5- and 6- positions, which are sterically least hindered and activated by the four methyl groups. The reaction is typically carried out using molecular bromine as the brominating agent in the presence of a Lewis acid catalyst, such as zinc chloride, in a suitable solvent like acetic acid.

The overall reaction is as follows:

C₁₀H₁₄ + 2Br₂ → C₁₀H₁₂Br₂ + 2HBr

Experimental Protocol

The following experimental protocol is adapted from a documented laboratory procedure for the synthesis of this compound[1].

Materials:

-

1,2,3,4-Tetramethylbenzene (Prehnitene)

-

Zinc Chloride (ZnCl₂)

-

Bromine (Br₂)

-

Acetic Acid

Procedure:

-

To a solution of 1,2,3,4-tetramethylbenzene (10.72 g, 80 mmol) in acetic acid (320 mL), add zinc chloride (23.12 g, 170 mmol).

-

Stir the mixture at room temperature.

-

Slowly add bromine (26.90 g, 8.8 mL, 168 mmol) dropwise to the solution.

-

Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, the product can be isolated by quenching the reaction with water and extracting the product with a suitable organic solvent.

-

The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 1,2,3,4-Tetramethylbenzene | 10.72 g (80 mmol) | [1] |

| Zinc Chloride | 23.12 g (170 mmol) | [1] |

| Bromine | 26.90 g (8.8 mL, 168 mmol) | [1] |

| Product | ||

| Molecular Formula | C₁₀H₁₂Br₂ | [2] |

| Molecular Weight | 292.01 g/mol | [2] |

| Spectroscopic Data | ||

| ¹H NMR (400 MHz, CDCl₃) | δ 2.24 (s, 6H), 2.49 (s, 6H) | [3] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 17.9, 22.8, 125.3, 135.2, 135.4 | [3] |

Visualization of the Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: Workflow for the synthesis of this compound.

References

Spectroscopic Profile of 1,2-Dibromo-3,4,5,6-tetramethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,2-Dibromo-3,4,5,6-tetramethylbenzene (CAS No: 36321-73-0). Due to the limited availability of experimentally derived spectroscopic data in peer-reviewed literature and commercial databases, this document presents predicted spectroscopic data obtained from computational chemical modeling. This guide also outlines detailed, generalized experimental protocols for the acquisition of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data applicable to this and similar aromatic compounds. The information is intended to serve as a valuable reference for researchers in synthetic chemistry, materials science, and drug development for the characterization of this compound.

Chemical Structure and Properties

This compound is a halogenated aromatic hydrocarbon. Its structure consists of a benzene ring substituted with two adjacent bromine atoms and four methyl groups.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 36321-73-0 |

| Molecular Formula | C₁₀H₁₂Br₂ |

| Molecular Weight | 292.01 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 206.0-212.0 °C[1] |

Predicted Spectroscopic Data

The following spectroscopic data have been predicted using advanced computational algorithms and are provided as a reference for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The predicted ¹H and ¹³C NMR chemical shifts are presented below.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 2.3 - 2.5 | Singlet | 6H | 2 x CH₃ (positions 3, 6) |

| ~ 2.2 - 2.4 | Singlet | 6H | 2 x CH₃ (positions 4, 5) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 135 - 140 | C-Br (positions 1, 2) |

| ~ 130 - 135 | C-CH₃ (positions 3, 6) |

| ~ 125 - 130 | C-CH₃ (positions 4, 5) |

| ~ 20 - 25 | CH₃ (positions 3, 6) |

| ~ 15 - 20 | CH₃ (positions 4, 5) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted vibrational frequencies for key functional groups are listed below.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3000 - 2850 | C-H stretch (from methyl groups) |

| 1600 - 1450 | C=C stretch (aromatic ring) |

| 1450 - 1350 | C-H bend (methyl groups) |

| 1200 - 1000 | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The predicted mass spectrum is characterized by the molecular ion peak and isotopic pattern due to the presence of two bromine atoms.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 290 | ~50% | [M]⁺ (with ²⁷⁹Br) |

| 292 | ~100% | [M]⁺ (with ¹⁷⁹Br and ¹⁸¹Br) |

| 294 | ~50% | [M]⁺ (with ²⁸¹Br) |

| 211/213 | Variable | [M-Br]⁺ |

| 132 | Variable | [M-2Br]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a solid aromatic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

NMR tube (5 mm diameter)

-

Pipette

-

Vortex mixer

Procedure:

-

Accurately weigh 5-10 mg of the solid sample and transfer it into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the NMR tube using a pipette.

-

Cap the NMR tube and gently vortex the sample until the solid is completely dissolved.

-

Place the NMR tube into the spinner turbine and adjust the depth.

-

Insert the sample into the NMR spectrometer.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum, using standard instrument parameters. Typical parameters for ¹H NMR include a 30-degree pulse angle and a 1-2 second relaxation delay. For ¹³C NMR, a 45-degree pulse angle and a 2-5 second relaxation delay are common.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of the solid sample.

Method: Attenuated Total Reflectance (ATR)

Materials:

-

This compound (1-2 mg)

-

FTIR spectrometer with an ATR accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Kimwipes

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a Kimwipe dampened with a suitable solvent.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount (1-2 mg) of the solid sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

After the measurement, clean the ATR crystal thoroughly.

Method: KBr Pellet

Materials:

-

This compound (1-2 mg)

-

Dry potassium bromide (KBr), IR grade (100-200 mg)

-

Agate mortar and pestle

-

Pellet press

-

IR spectrometer sample holder

Procedure:

-

Place 1-2 mg of the sample and about 100 mg of dry KBr into an agate mortar.

-

Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into the pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the IR spectrometer sample holder.

-

Acquire the IR spectrum.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of the sample.

Method: Electron Ionization (EI)

Materials:

-

This compound (less than 1 mg)

-

Volatile solvent (e.g., dichloromethane or methanol)

-

Mass spectrometer with an EI source and a direct insertion probe or GC inlet.

Procedure:

-

Dissolve a small amount of the sample in a volatile solvent.

-

Introduce the sample into the mass spectrometer. For a direct insertion probe, the solution is applied to the probe tip, the solvent is evaporated, and the probe is inserted into the ion source. For a GC-MS system, the solution is injected into the gas chromatograph.

-

The sample is vaporized by heating in the ion source (typically 150-250 °C).

-

The gaseous molecules are bombarded with a beam of electrons (typically at 70 eV) to cause ionization and fragmentation.[2][3][4][5]

-

The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio.

-

The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of the target compound.

References

- 1. H33558.06 [thermofisher.cn]

- 2. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 3. bitesizebio.com [bitesizebio.com]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

Spectroscopic and Spectrometric Characterization of 1,2-Dibromo-3,4,5,6-tetramethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 1,2-Dibromo-3,4,5,6-tetramethylbenzene. Due to the limited availability of directly published experimental data for this specific compound, this guide presents predicted spectral data based on the analysis of the closely related precursor, 1,2,3,4-tetramethylbenzene (prehnitene), and established principles of spectroscopic analysis. Detailed, standardized experimental protocols for the acquisition of such data are also provided.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are derived from the known data of its precursor, 1,2,3,4-tetramethylbenzene, and take into account the expected electronic effects of bromine substitution on the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.4 - 2.6 | Singlet | 6H | Methyl groups at C4, C5 |

| ~2.2 - 2.4 | Singlet | 6H | Methyl groups at C3, C6 |

Rationale for Prediction: The ¹H NMR spectrum of 1,2,3,4-tetramethylbenzene shows two singlets for the four methyl groups and a multiplet for the two aromatic protons. Upon bromination at the 1 and 2 positions, the aromatic protons are replaced. The electron-withdrawing effect of the bromine atoms will cause a downfield shift of the adjacent methyl groups (C3 and C6) compared to the more distant methyl groups (C4 and C5). Due to the symmetry of the molecule, the two methyl groups at C3 and C6 would be chemically equivalent, as would the two at C4 and C5, resulting in two distinct singlets.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~140 - 145 | Aromatic carbons C3, C6 |

| ~135 - 140 | Aromatic carbons C4, C5 |

| ~125 - 130 | Brominated aromatic carbons C1, C2 |

| ~20 - 25 | Methyl carbons at C3, C6 |

| ~15 - 20 | Methyl carbons at C4, C5 |

Rationale for Prediction: The ¹³C NMR spectrum of 1,2,3,4-tetramethylbenzene would show six aromatic carbon signals and four methyl carbon signals. Bromination will significantly shift the signals of the carbons directly attached to bromine (C1 and C2) to a lower field (higher ppm). The other aromatic carbons will also be affected, with C3/C6 and C4/C5 being chemically equivalent due to symmetry. The methyl carbon signals will also be slightly shifted based on their proximity to the bromine atoms.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 292 | Moderate | [M+4]⁺ (with ⁸¹Br₂) |

| 290 | High | [M+2]⁺ (with ⁷⁹Br⁸¹Br) |

| 288 | Moderate | [M]⁺ (with ⁷⁹Br₂) |

| 211/209 | Moderate | [M - Br]⁺ |

| 130 | High | [M - 2Br]⁺ (tetramethylbenzene radical cation) |

| 115 | Moderate | [M - 2Br - CH₃]⁺ |

Rationale for Prediction: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms, with peaks at M, M+2, and M+4 in an approximate 1:2:1 ratio. The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of the compound (C₁₀H₁₂Br₂). Common fragmentation pathways for halogenated aromatic compounds include the loss of a bromine atom and the subsequent loss of the second bromine atom. Fragmentation of the tetramethylbenzene backbone would also be expected.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the NMR and mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

-

Add approximately 0.7 mL of CDCl₃ (containing TMS) to the vial.

-

Cap the vial and gently swirl or sonicate until the sample is fully dissolved.

-

Using a pipette, transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform peak picking for both ¹H and ¹³C spectra.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials and Equipment:

-

This compound sample

-

Methanol or other suitable volatile solvent

-

Mass spectrometer with an electron ionization (EI) source (e.g., GC-MS or direct insertion probe)

-

Vials and syringes

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent like methanol.

-

-

Instrument Setup and Data Acquisition (using GC-MS):

-

Set the GC oven temperature program (e.g., start at 50°C, ramp to 250°C at 10°C/min).

-

Set the injector temperature to 250°C.

-

Set the MS transfer line temperature to 280°C.

-

Set the ion source temperature to 230°C.

-

Use electron ionization (EI) at 70 eV.

-

Set the mass scan range from m/z 40 to 400.

-

Inject 1 µL of the sample solution into the GC-MS.

-

-

Data Analysis:

-

Identify the peak corresponding to the elution of this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and the characteristic isotopic pattern for two bromine atoms.

-

Analyze the fragmentation pattern to identify major fragment ions.

-

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic and spectrometric analysis of this compound.

Caption: Workflow for the analysis of this compound.

A Comprehensive Guide to the Purity Analysis of 1,2-Dibromo-3,4,5,6-tetramethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the analytical methodologies for determining the purity of 1,2-Dibromo-3,4,5,6-tetramethylbenzene. Ensuring the purity of this compound is critical for its application in research and development, particularly in the synthesis of more complex molecules where impurities can lead to undesirable side reactions and affect product yield and quality. This document outlines experimental protocols for common analytical techniques, presents hypothetical purity data, and illustrates relevant workflows.

Introduction

This compound is a substituted aromatic compound with the chemical formula C₁₀H₁₂Br₂. It is often used as a building block in organic synthesis. The purity of this reagent is paramount, as the presence of isomers, starting materials, or by-products can significantly impact the outcome of subsequent reactions. This guide details the application of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for comprehensive purity assessment.

Potential Impurities

A thorough purity analysis requires an understanding of potential impurities that may arise during the synthesis of this compound. The synthesis typically involves the bromination of durene (1,2,4,5-tetramethylbenzene). Potential impurities could include:

-

Unreacted Durene: The starting material for the bromination reaction.

-

Monobrominated Durene: An intermediate product of the reaction.

-

Isomeric Dibromotetramethylbenzenes: Such as 1,4-dibromo-2,3,5,6-tetramethylbenzene, which can be formed depending on the reaction conditions.

-

Over-brominated species: Tri- or tetra-brominated tetramethylbenzenes.

-

Residual Solvents: Solvents used during the synthesis and purification process.

Analytical Methodologies and Experimental Protocols

A multi-faceted approach utilizing various analytical techniques is recommended for a comprehensive purity profile of this compound.

Gas Chromatography (GC)

Gas chromatography is a primary technique for assessing the purity of volatile and semi-volatile compounds like this compound. It is highly effective in separating the main component from residual starting materials, solvents, and closely related isomers.

Experimental Protocol:

-

Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 280 °C.

-

Detector Temperature: 300 °C.

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

Sample Preparation: Dissolve 10 mg of the sample in 1 mL of a suitable solvent such as dichloromethane or toluene.

High-Performance Liquid Chromatography (HPLC)

HPLC is a complementary technique to GC, particularly useful for less volatile impurities and for orthogonal confirmation of purity. A reversed-phase method is typically employed for non-polar compounds like this compound.

Experimental Protocol:

-

Instrument: HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 85:15 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for both qualitative and quantitative purity assessment. ¹H NMR is used to identify the compound and any proton-containing impurities, while ¹³C NMR provides information about the carbon skeleton.

Experimental Protocol:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR Parameters:

-

Pulse sequence: Standard single pulse.

-

Number of scans: 16.

-

Relaxation delay: 5 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled.

-

Number of scans: 1024.

-

Relaxation delay: 2 seconds.

-

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. While not typically used for quantitative purity analysis, it can quickly confirm the identity of the bulk material and detect the presence of unexpected functional groups that might indicate significant impurities.

Experimental Protocol:

-

Instrument: FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the purity analysis of a batch of this compound.

Table 1: Gas Chromatography (GC-FID) Purity Analysis

| Peak No. | Retention Time (min) | Component | Area % |

| 1 | 5.8 | Durene | 0.15 |

| 2 | 8.2 | Monobromodurene | 0.75 |

| 3 | 10.5 | This compound | 98.95 |

| 4 | 11.1 | Isomeric Dibromotetramethylbenzene | 0.15 |

Table 2: High-Performance Liquid Chromatography (HPLC-UV) Purity Analysis

| Peak No. | Retention Time (min) | Component | Area % |

| 1 | 3.1 | Durene | 0.12 |

| 2 | 4.5 | Monobromodurene | 0.78 |

| 3 | 6.2 | This compound | 99.01 |

| 4 | 6.8 | Isomeric Dibromotetramethylbenzene | 0.09 |

Table 3: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2.45 | s | 6H | 2 x -CH₃ |

| 2.20 | s | 6H | 2 x -CH₃ |

Table 4: FTIR Spectroscopy Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920-2850 | Medium | C-H stretch (methyl) |

| 1450 | Medium | C-H bend (methyl) |

| 1380 | Medium | C-H bend (methyl) |

| 1050 | Strong | C-Br stretch |

| 880 | Strong | C-H out-of-plane bend (aromatic) |

Visualizations

The following diagrams illustrate the workflow for purity analysis and a hypothetical synthesis pathway.

A Technical Guide to the Solubility of 1,2-Dibromo-3,4,5,6-tetramethylbenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Dibromo-3,4,5,6-tetramethylbenzene. Due to the limited availability of specific experimental solubility data for this compound in the public domain, this document focuses on providing a robust framework for researchers to determine its solubility in various organic solvents. The guide outlines established experimental protocols, predictive principles based on the compound's structure, and data presentation templates for systematic study.

Introduction to this compound

This compound is a halogenated aromatic hydrocarbon. Its structure, consisting of a fully substituted benzene ring with two adjacent bromine atoms and four methyl groups, dictates its physicochemical properties, including its solubility. Understanding its solubility is crucial for applications in organic synthesis, materials science, and pharmaceutical development, where it may serve as a reactant, intermediate, or building block.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₀H₁₂Br₂ |

| Molecular Weight | 292.01 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 205-212 °C |

| Water Solubility | Very low (estimated at 9.6 x 10⁻⁴ g/L at 25°C)[1] |

Principles of Solubility for this compound

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound suggests the following solubility profile:

-

Low Polarity: The symmetrical arrangement of nonpolar methyl groups and the relatively nonpolar nature of the C-Br bonds result in a molecule with low overall polarity.

-

Solubility in Nonpolar Solvents: It is expected to exhibit higher solubility in nonpolar or weakly polar organic solvents. This is due to favorable van der Waals interactions between the solute and solvent molecules.

-

Insolubility in Polar Solvents: Conversely, it is expected to have very low solubility in highly polar solvents like water, as the energy required to break the strong intermolecular forces (hydrogen bonds) in the polar solvent is not compensated by the weak interactions with the nonpolar solute.

Expected Solubility Trend in Common Organic Solvents:

| Solvent | Polarity | Expected Solubility |

| Hexane | Nonpolar | High |

| Toluene | Nonpolar | High |

| Diethyl Ether | Weakly Polar | Moderate to High |

| Chloroform | Weakly Polar | Moderate to High |

| Ethyl Acetate | Polar Aprotic | Moderate |

| Acetone | Polar Aprotic | Low to Moderate |

| Ethanol | Polar Protic | Low |

| Methanol | Polar Protic | Low |

| Water | Highly Polar | Very Low/Insoluble |

Experimental Determination of Solubility

The most reliable method for obtaining quantitative solubility data is through experimental measurement. The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Detailed Experimental Protocol: Shake-Flask Method

This protocol outlines the steps to determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.

-

Dilute the filtered solution with a known volume of the same solvent to a concentration suitable for the chosen analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a calibrated analytical instrument.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Data Presentation

Systematic recording of experimental data is crucial for comparison and analysis. The following table provides a template for documenting the solubility of this compound in various organic solvents at different temperatures.

Table 1: Quantitative Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for experimental solubility determination.

Conclusion

References

An In-depth Technical Guide to the Safety and Handling of 1,2-Dibromo-3,4,5,6-tetramethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,2-Dibromo-3,4,5,6-tetramethylbenzene (CAS No. 36321-73-0), a brominated aromatic compound utilized in various organic synthesis applications. Adherence to the following protocols is critical to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] The primary hazards associated with this chemical are:

-

Skin Irritation: Causes skin irritation.[1]

-

Eye Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 36321-73-0 | [1][2] |

| Molecular Formula | C₁₀H₁₂Br₂ | [2][3] |

| Molecular Weight | 292.01 g/mol | [3][4] |

| Appearance | White crystals, powder, or crystalline powder | [2] |

| Melting Point | 206.0-212.0 °C | [2] |

| Solubility | Insoluble in water | [3] |

| IUPAC Name | This compound | [2] |

Toxicology and Health Effects

-

Inhalation: May cause respiratory irritation.[1] Symptoms may include coughing and shortness of breath.

-

Skin Contact: Causes skin irritation, which may manifest as redness, itching, and pain.[1]

-

Eye Contact: Causes serious eye irritation, potentially leading to redness, tearing, and pain.[1]

-

Ingestion: While specific data is unavailable, ingestion may be harmful.

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to the following experimental protocols is mandatory when handling this compound.

4.1. Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5]

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the work area.[6]

4.2. Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this chemical:

| PPE | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or a face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][6] | To prevent eye contact and serious eye irritation. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[1][7] | To prevent skin contact and irritation. |

| Skin and Body Protection | A lab coat or other protective clothing to prevent skin exposure.[1][6] | To protect against accidental spills and skin contact. |

| Respiratory Protection | If working outside a fume hood or if dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1] | To prevent inhalation and respiratory irritation. |

4.3. General Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][6]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[6][8]

-

Contaminated clothing should be removed and washed before reuse.[1]

Storage and Disposal

5.1. Storage

-

Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1][5]

-

Keep containers tightly closed to prevent the release of dust or vapors.[1][5]

-

Store locked up.[1]

-

Segregate from incompatible materials such as strong oxidizing agents.

5.2. Disposal

-

Dispose of waste material and empty containers in accordance with all applicable local, state, and federal regulations.[1]

-

This material should be disposed of as hazardous waste.[5] Contaminated lab supplies should also be collected in a designated hazardous waste container.[5]

First-Aid Measures

In the event of exposure, follow these first-aid procedures:

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the individual feels unwell, call a POISON CENTER or doctor.[1] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice/attention. Remove and wash contaminated clothing before reuse.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |

| Ingestion | Clean the mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1] |

Logical Workflow for Handling Chemical Substances

The following diagram illustrates a general workflow for the safe handling of chemical substances like this compound.

Caption: Workflow for Safe Chemical Handling.

This guide is intended to provide comprehensive safety information. Always consult the most recent Safety Data Sheet (SDS) from your supplier before working with any chemical and ensure you are fully trained on its proper handling and emergency procedures.

References

- 1. fishersci.com [fishersci.com]

- 2. H33558.06 [thermofisher.com]

- 3. Page loading... [guidechem.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. benchchem.com [benchchem.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. ehs.providence.edu [ehs.providence.edu]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

Potential Applications of 1,2-Dibromo-3,4,5,6-tetramethylbenzene in Organic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dibromo-3,4,5,6-tetramethylbenzene is a polysubstituted aromatic compound with significant potential in various domains of organic synthesis. Its unique structure, featuring vicinal bromine atoms on a sterically hindered, electron-rich permethylated benzene ring, offers a versatile platform for the synthesis of novel molecular architectures. This technical guide explores the prospective applications of this compound, focusing on its role as a precursor to the highly reactive intermediate tetramethylbenzyne, its utility in metal-catalyzed cross-coupling reactions for the formation of complex aryl systems, and its potential in the synthesis of unique organometallic complexes and polycyclic aromatic hydrocarbons (PAHs). While specific literature on this exact molecule is limited, this document extrapolates its reactivity from well-established principles and analogous compounds, providing a theoretical framework and example protocols to guide future research.

Introduction

This compound, a derivative of durene (1,2,4,5-tetramethylbenzene), presents a compelling substrate for synthetic exploration.[1] The presence of two ortho-bromine atoms allows for a range of chemical transformations. The four methyl groups create significant steric hindrance, which can be exploited for regioselective reactions, and also increase the electron density of the aromatic ring, influencing its reactivity.[2][3] This guide will detail the theoretical underpinnings of its most promising applications and provide detailed, albeit prototypical, experimental methodologies.

Generation of Tetramethylbenzyne

A primary application of this compound is its potential as a precursor to 3,4,5,6-tetramethylbenzyne, a highly reactive aryne intermediate.[4] Benzynes are valuable in organic synthesis for their ability to undergo various cycloaddition and nucleophilic addition reactions.[5][6] The generation of this strained intermediate can be achieved through a halogen-metal exchange followed by elimination.

Experimental Protocol: Generation of Tetramethylbenzyne and Trapping with Furan

This protocol is a representative example based on established methods for benzyne generation from 1,2-dihaloarenes.[7]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with this compound (1.0 equiv) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Halogen-Metal Exchange: A solution of n-butyllithium (1.1 equiv) in hexanes is added dropwise to the stirred solution over 20 minutes, maintaining the temperature at -78 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

-

Benzyne Formation and Trapping: Furan (5.0 equiv), acting as a trapping agent, is added to the reaction mixture. The cooling bath is then removed, and the reaction is allowed to warm to room temperature and stirred for 12 hours.

-

Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the Diels-Alder adduct.

Caption: Workflow for tetramethylbenzyne generation and subsequent trapping.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bonds in this compound are amenable to a variety of palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[8][9][10] These reactions are fundamental for the construction of C-C and C-heteroatom bonds. Due to the steric hindrance from the flanking methyl groups, a double coupling might be challenging, potentially allowing for selective mono-functionalization.

Quantitative Data: Hypothetical Yields in Suzuki Coupling

The following table presents hypothetical yields for mono- and di-substituted products in a Suzuki cross-coupling reaction, illustrating the potential for selectivity based on steric effects.

| Coupling Partner | Catalyst System | Product | Expected Yield (Mono) | Expected Yield (Di) |

| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Phenyl-substituted tetramethylbenzene | Good (60-80%) | Low (10-20%) |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | Methoxy-phenyl substituted tetramethylbenzene | Good (65-85%) | Low (5-15%) |

| 2-Methylphenylboronic acid | Pd₂(dba)₃ / SPhos / K₃PO₄ | Sterically hindered biaryl | Moderate (40-60%) | Very Low (<5%) |

Note: These are estimated yields based on general principles of cross-coupling reactions and steric hindrance. Actual results would require experimental validation.

Experimental Protocol: Mono-Suzuki Coupling

This protocol is a representative example for a palladium-catalyzed Suzuki coupling reaction.[8]

-

Reagent Preparation: In a Schlenk flask, this compound (1.0 equiv), an arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv) are combined.

-

Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) is added to the flask.

-

Reaction Conditions: The flask is evacuated and backfilled with argon three times. A degassed mixture of toluene and water (4:1) is added, and the reaction mixture is heated to 90 °C for 24 hours with vigorous stirring.

-

Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated. The product is purified by flash chromatography.

References

- 1. Durene - Wikipedia [en.wikipedia.org]

- 2. Aromatic Reactivity [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 6. youtube.com [youtube.com]

- 7. Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thieme-connect.de [thieme-connect.de]

- 9. Chemicals [chemicals.thermofisher.cn]

- 10. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Investigation into the Reactivity of 1,2-Dibromo-3,4,5,6-tetramethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of the reactivity of 1,2-Dibromo-3,4,5,6-tetramethylbenzene. In the absence of specific experimental or computational studies on this molecule in the current literature, this document outlines a robust theoretical protocol. This guide is intended to serve as a roadmap for researchers seeking to understand and predict the chemical behavior of this highly substituted aromatic compound. The methodologies detailed herein are grounded in established principles of computational chemistry and are informed by studies on structurally related polysubstituted benzenes. We will explore the application of Density Functional Theory (DFT) for geometry optimization and the calculation of molecular properties, the prediction of reactive sites using Fukui functions and electrostatic potential maps, and the elucidation of reaction mechanisms through transition state analysis. This guide also provides templates for data presentation and visualization to aid in the systematic study of this and similar molecules.

Introduction

This compound is a polysubstituted aromatic compound with the chemical formula C₁₀H₁₂Br₂.[1][2][3] Its structure, featuring a fully substituted benzene ring with adjacent bromine atoms and four methyl groups, suggests a unique interplay of steric and electronic effects that govern its reactivity. Such compounds are of interest in organic synthesis and medicinal chemistry as potential building blocks or pharmacophores. A thorough understanding of their reactivity is crucial for their effective utilization.

Theoretical and computational chemistry offer powerful tools to probe the intricacies of molecular behavior at the atomic level. These methods can provide insights into molecular structure, electronic properties, and reaction pathways, often with a high degree of accuracy. This guide outlines a systematic approach to theoretically characterize the reactivity of this compound, focusing on electrophilic aromatic substitution, a common reaction class for benzene derivatives.

Proposed Theoretical Methodology

A multi-faceted computational approach is recommended to thoroughly investigate the reactivity of this compound. The proposed workflow is depicted in the diagram below.

Figure 1: Proposed computational workflow for the theoretical study of this compound reactivity.

Geometry Optimization and Vibrational Frequency Analysis

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule.

Protocol:

-

Initial Structure: Construct the 3D structure of this compound using a molecular builder.

-

Computational Method: Employ Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost. A common and effective functional is B3LYP.

-

Basis Set: A Pople-style basis set such as 6-311+G(d,p) is recommended to provide a flexible description of the electron distribution, including polarization and diffuse functions.

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Optimization: Perform a full geometry optimization to find the minimum energy conformation.

-

Frequency Calculation: Following optimization, a vibrational frequency analysis should be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure is a true minimum on the potential energy surface.

Electronic Property and Reactivity Descriptor Analysis

Once the optimized geometry is obtained, a range of electronic properties can be calculated to predict the molecule's reactivity.

Protocol:

-

Molecular Orbitals: Analyze the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

-

Electrostatic Potential (ESP) Map: Generate an ESP map to visualize the electron density distribution. Regions of negative potential (red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor.

-

Fukui Functions: Calculate the condensed Fukui functions (fk+, fk-, fk0) to predict the sites for nucleophilic, electrophilic, and radical attack, respectively. For electrophilic substitution on an aromatic ring, the sites with the largest values of fk- are the most likely to react.

The logical relationship for predicting electrophilic attack is outlined in the following diagram:

Figure 2: Logical workflow for the prediction of electrophilic attack sites.

Hypothetical Reactivity Data and Interpretation

While specific experimental data is unavailable, we can predict the type of quantitative data that would be generated from a computational study and how it would be presented.

Molecular Properties

A table summarizing the key calculated molecular properties would be essential for comparing this compound to other related compounds.

| Property | Predicted Value | Unit | Significance |

| Total Energy | Value | Hartrees | Thermodynamic stability |

| HOMO Energy | Value | eV | Electron-donating ability |

| LUMO Energy | Value | eV | Electron-accepting ability |

| HOMO-LUMO Gap | Value | eV | Chemical reactivity/stability |

| Dipole Moment | Value | Debye | Molecular polarity |

Predicted Reactive Sites for Electrophilic Attack

The analysis of reactivity descriptors would pinpoint the most likely positions on the aromatic ring for electrophilic attack. Given the steric hindrance from the four methyl groups and the electron-withdrawing nature of the bromine atoms, the positions of attack are not immediately obvious.

| Atomic Position | Fukui Function (f-) | Mulliken Charge | ESP at Nucleus (a.u.) | Predicted Reactivity Rank |

| C1 (-Br) | Value | Value | Value | Low |

| C2 (-Br) | Value | Value | Value | Low |

| C3 (-CH₃) | Value | Value | Value | High |

| C4 (-CH₃) | Value | Value | Value | Medium |

| C5 (-CH₃) | Value | Value | Value | Medium |

| C6 (-CH₃) | Value | Value | Value | High |

Note: The values in the table are placeholders for data that would be generated in a computational study.

Modeling Reaction Pathways: A Case Study of Bromination

To provide a concrete example, we can outline the protocol for studying the mechanism of a common electrophilic aromatic substitution reaction: bromination.

Protocol:

-

Reactants and Products: Define the reactant complex (this compound and Br₂) and the potential products (isomers of tribromo-tetramethylbenzene).

-

Transition State Search: Use a transition state search algorithm (e.g., QST2, QST3, or Berny optimization) to locate the transition state structure for the electrophilic attack of Br⁺ on the aromatic ring.

-

Intermediate and Second Transition State: Locate the sigma-complex (arenium ion) intermediate and the transition state for the subsequent deprotonation step.

-

Frequency Calculations: Perform frequency calculations on all stationary points (reactants, transition states, intermediates, and products) to confirm their nature (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Reaction Energy Profile: Construct a reaction energy profile by plotting the relative energies of all stationary points along the reaction coordinate.

The general mechanism for electrophilic aromatic substitution is shown below.[4][5]

Figure 3: Generalized energy profile for electrophilic aromatic substitution.

Predicted Activation Energies for Bromination

A key outcome of reaction pathway modeling is the calculation of activation energies, which are directly related to reaction rates.

| Reaction Step | Position of Attack | Calculated Activation Energy (ΔG‡) (kcal/mol) |

| Electrophilic Attack | C3/C6 | Value |

| Electrophilic Attack | C4/C5 | Value |

| Deprotonation | C3/C6 | Value |

| Deprotonation | C4/C5 | Value |

Note: The values in the table are placeholders for data that would be generated in a computational study.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for investigating the reactivity of this compound. While specific published data for this molecule is currently lacking, the proposed computational protocols provide a clear path forward for researchers. By employing DFT calculations for geometry optimization, electronic property analysis, and reaction pathway modeling, it is possible to generate a detailed reactivity profile for this compound. The resulting data on molecular properties, reactive sites, and activation energies will be invaluable for guiding synthetic efforts and for applications in drug development. The methodologies and visualization templates presented here are intended to be broadly applicable to the study of other complex aromatic molecules.

References

An In-depth Technical Guide to 1,2-Dibromo-3,4,5,6-tetramethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Dibromo-3,4,5,6-tetramethylbenzene, a polysubstituted aromatic compound. Also known by its synonym 5,6-Dibromoprehnitene, this compound is a valuable intermediate in organic synthesis. This document consolidates available information on its discovery, synthesis, and physicochemical properties. While no significant biological activity or established signaling pathways have been reported for this molecule to date, its structural features may be of interest to researchers in medicinal chemistry and materials science. All quantitative data is presented in structured tables, and a detailed experimental protocol for a representative synthesis is provided.

Introduction

This compound is a halogenated derivative of durene (1,2,4,5-tetramethylbenzene), a well-known polymethylated benzene. The presence of vicinal bromine atoms on a fully methylated benzene ring imparts unique steric and electronic properties to the molecule, making it a subject of interest for synthetic chemists. The historical context of its synthesis is rooted in the extensive work on polymethylbenzenes by chemists such as Lee Irvin Smith in the early to mid-20th century, who systematically investigated the reactions of these crowded aromatic systems.[1][2]

Physicochemical Properties

This compound is a colorless solid at room temperature.[3] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₂Br₂ | [3] |

| Molecular Weight | 292.01 g/mol | [3] |

| CAS Number | 36321-73-0 | [3][4] |

| Appearance | Colorless solid | [3] |

| Melting Point | 206.0-212.0 °C | [5] |

| Solubility | Insoluble in water | [3] |

| Synonyms | 5,6-Dibromoprehnitene, Dibromoprehnitene | [4] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the direct bromination of 1,2,3,4-tetramethylbenzene (prehnitene). The exhaustive methylation of the benzene ring directs the electrophilic substitution of bromine to the remaining unsubstituted positions.

General Synthesis Pathway

The synthesis can be conceptualized as a direct electrophilic aromatic substitution reaction.

Figure 1: General synthesis pathway for this compound.

Detailed Experimental Protocol: Bromination of Prehnitene

The following protocol is a representative method for the synthesis of this compound, based on established procedures for the bromination of polymethylated benzenes.

Materials:

-

1,2,3,4-Tetramethylbenzene (Prehnitene)

-

Bromine (Br₂)

-